

(R)-3-(p-Methylphenyl)-beta-alanine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-3-(p-Methylphenyl)-beta-alanine

Cat. No.: B3042050

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Applications of (R)-3-(p-Methylphenyl)-β-alanine

For researchers, scientists, and drug development professionals, understanding the nuanced chemical properties of a molecule is paramount to unlocking its potential. This guide offers a comprehensive technical overview of (R)-3-(p-Methylphenyl)-β-alanine, a chiral non-proteinogenic β-amino acid. Our discussion moves beyond a simple recitation of data, delving into the causality behind its properties and the strategic considerations for its use in a research and development context.

Core Molecular Identity and Physicochemical Profile

(R)-3-(p-Methylphenyl)-β-alanine is a derivative of β-alanine, featuring a p-methylphenyl group attached to the β-carbon. This substitution introduces a chiral center and significantly influences the molecule's steric and electronic properties compared to its parent structure.

Structural and Chemical Identifiers

A precise understanding of a compound's identity is the foundation of any scientific investigation. The following identifiers are crucial for cataloging, sourcing, and regulatory compliance.

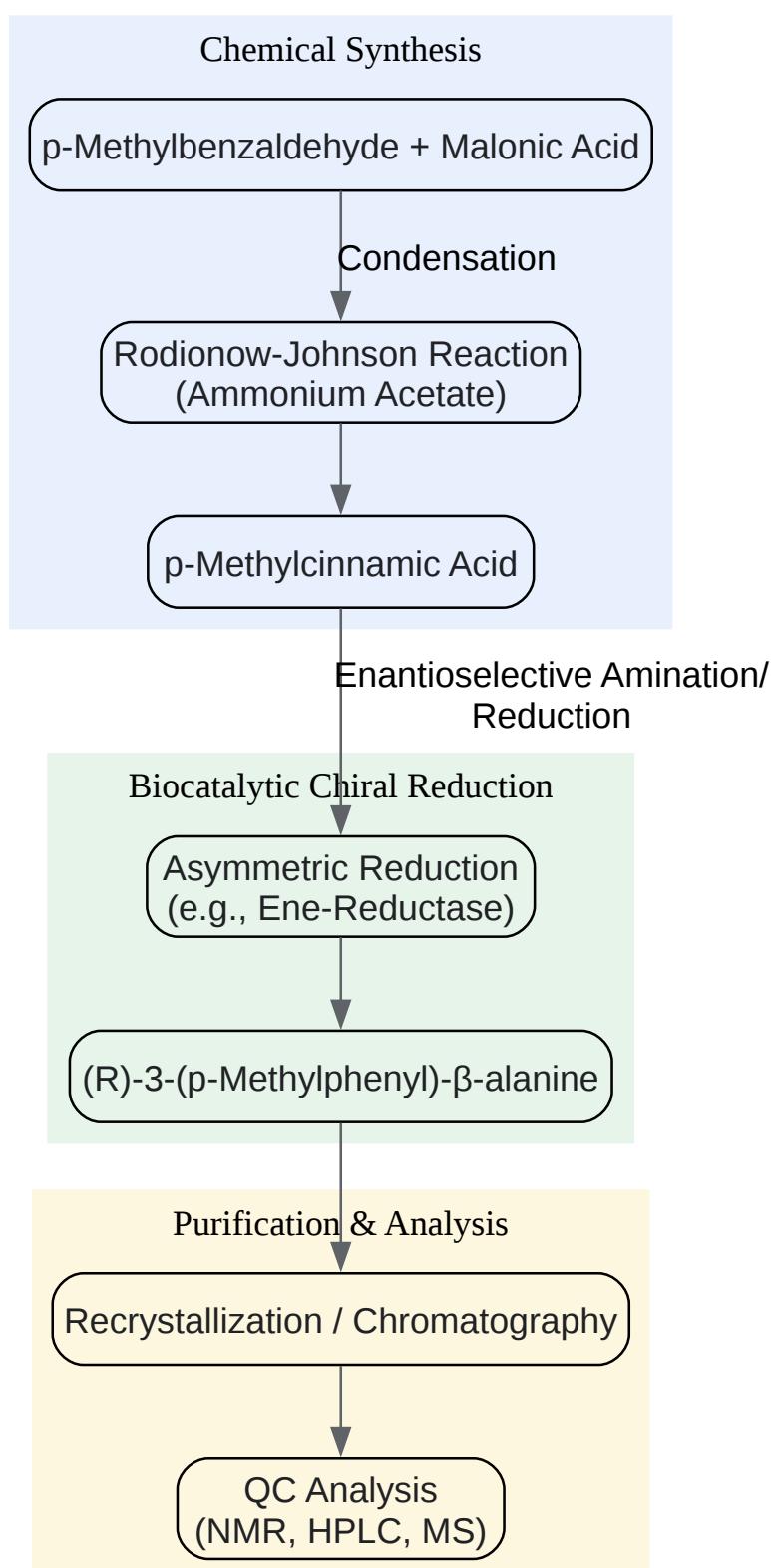
Identifier	Value	Source
CAS Number	479064-87-4	[1] [2] [3]
Molecular Formula	C ₁₀ H ₁₃ NO ₂	[1] [2] [3]
Molecular Weight	179.22 g/mol	[1] [2] [3]
Synonyms	(R)-3-Amino-3-(4-tolyl)propanoic acid; H-D-b-Phe(4-Me)-OH; (R)-3-(p-tolyl)-β-alanine	[1] [3]

Physicochemical Properties: An Expert's Perspective

Predicting and understanding the physical behavior of a molecule is critical for its handling, formulation, and application. While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on its structure and data from analogous compounds like β-alanine and (R)-3-phenyl-β-alanine.

Property	Predicted/Inferred Value	Rationale & Scientific Context
Appearance	White to off-white crystalline solid.	Based on the typical appearance of similar amino acids like β -alanine and (R)-3-phenyl- β -alanine.[4][5]
Melting Point	>200 °C (with decomposition)	The parent compound, β -alanine, melts with decomposition around 202-207 °C.[6][7] The related (R)-3-phenyl- β -alanine has a melting point of 242-246 °C.[4] The addition of the aromatic ring and methyl group likely increases the melting point relative to β -alanine due to increased molecular weight and intermolecular forces.
Solubility	Highly soluble in water; sparingly soluble in alcohols (e.g., methanol); insoluble in non-polar solvents (e.g., ether, acetone).[6][8]	The zwitterionic nature of the amino and carboxylic acid groups allows for strong hydrogen bonding with polar protic solvents like water. The hydrophobic p-methylphenyl group will slightly decrease water solubility compared to β -alanine but the polar functional groups will still dominate.[8]
pKa	Carboxyl (pKa ₁): ~3.5-4.0Amino (pKa ₂): ~9.5-10.2	These values are estimated based on β -alanine (pKa ₁ ~3.55, pKa ₂ ~10.24).[6] The electron-donating methyl group on the phenyl ring is not expected to drastically alter the acidity of the distant carboxyl

group or the basicity of the amino group.


Synthesis and Characterization: A Methodological Deep Dive

The synthesis of enantiomerically pure β -amino acids is a significant area of chemical research, driven by their importance as building blocks for peptidomimetics and pharmaceuticals.^[9]

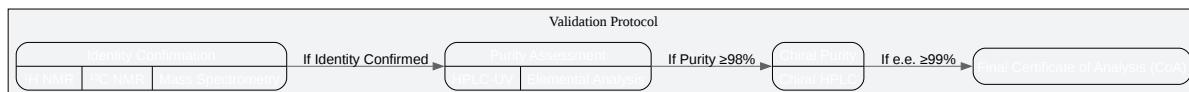
Synthetic Strategy: Chemo-enzymatic Approach

For achieving high enantiomeric purity, a combined chemical and biocatalytic approach is often superior to classical resolution. This strategy leverages the efficiency of chemical synthesis with the unparalleled stereoselectivity of enzymes.

Workflow: Enantioselective Synthesis of (R)-3-(p-Methylphenyl)- β -alanine

[Click to download full resolution via product page](#)

Caption: Chemo-enzymatic synthesis workflow.


Step-by-Step Synthesis Protocol (Illustrative)

- Condensation (Rodionow-Johnson Reaction):
 - Charge a reaction vessel with p-methylbenzaldehyde and malonic acid in a suitable solvent like pyridine or ethanol containing ammonium acetate.[9]
 - Heat the mixture under reflux for several hours. The reaction condenses the aldehyde with malonic acid, followed by decarboxylation and amination to yield a racemic or near-racemic mixture containing the β -amino acid. Causality: This classical method provides a straightforward route to the β -amino acid backbone, though it lacks stereocontrol.[9]
- Enzymatic Resolution or Asymmetric Synthesis (The Key to Purity):
 - Strategy A (Resolution): Convert the racemic product to an ester and subject it to a lipase (e.g., *Candida antarctica* lipase B). The enzyme will selectively hydrolyze one enantiomer (e.g., the (S)-ester) back to the acid, allowing for separation from the unreacted (R)-ester.
 - Strategy B (Asymmetric Synthesis): A more modern approach involves the asymmetric reduction of a precursor like p-methylcinnamoyl-CoA using an engineered ene-reductase and an ammonia lyase, which can directly yield the (R)-enantiomer with high enantiomeric excess (>99%). Causality: Biocatalysis provides an environmentally friendly and highly specific method for installing the desired stereochemistry, which is often difficult and costly to achieve through traditional chemical means.[9]
- Purification:
 - The final product is typically purified by recrystallization from a water/alcohol mixture. The difference in solubility between the desired product and any remaining impurities or reactants allows for isolation of the pure compound.
 - For very high purity, ion-exchange chromatography can be employed.

Analytical Characterization Workflow

A self-validating analytical workflow is essential to confirm the identity, purity, and stereochemistry of the final compound.

Diagram: Analytical Validation Workflow

[Click to download full resolution via product page](#)

Caption: A robust workflow for analytical validation.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Expect signals for the aromatic protons (a pair of doublets in the ~7.0-7.5 ppm region), the benzylic proton (a multiplet around 4.0-4.5 ppm), the methylene protons adjacent to the carbonyl (diastereotopic protons, appearing as complex multiplets around 2.5-3.0 ppm), and the methyl group singlet (~2.3 ppm).
 - ^{13}C NMR: Will confirm the presence of 10 unique carbon atoms, including the carboxyl carbon (~175 ppm), aromatic carbons (~120-140 ppm), and the aliphatic carbons.
- Mass Spectrometry (MS): Electrospray ionization (ESI) would show a prominent $[\text{M}+\text{H}]^+$ ion at m/z 180.10, confirming the molecular weight.
- Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (e.e.). The compound is run on a chiral stationary phase (e.g., a cyclodextrin-based column) which will resolve the (R) and (S) enantiomers into two separate peaks, allowing for precise quantification of chiral purity.

Applications in Drug Discovery and Research

β -amino acids and their derivatives are of significant interest to the pharmaceutical industry. Their inclusion in peptide chains creates peptidomimetics with enhanced stability against enzymatic degradation.

- Peptidomimetics: Replacing a standard α -amino acid with a β -amino acid like (R)-3-(p-Methylphenyl)- β -alanine can induce specific secondary structures (e.g., helices, turns) in peptides. This is a key strategy for designing molecules that can mimic or block biological protein-protein interactions.
- Pharmacophore Scaffolding: The rigid, chiral structure can serve as a scaffold for building more complex molecules. The functional groups (amine, carboxylic acid, aromatic ring) provide handles for further chemical modification to optimize binding to a biological target.
- Neurological Research: The parent compound, β -alanine, is a known neurotransmitter and agonist at glycine receptors.^[10] While the specific activity of this derivative is uncharacterized, its structural similarity suggests it could be a valuable tool for probing neurotransmitter receptor binding sites.

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

- Safety Precautions: Based on available data for similar compounds, (R)-3-(p-Methylphenyl)- β -alanine is classified as an irritant.^[1] It is known to cause skin and serious eye irritation.^[1] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.^{[1][11]} Avoid breathing dust by handling it in a well-ventilated area or a fume hood.^[1]
- Storage Conditions: To prevent degradation, the compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.^{[1][3]} An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential oxidation.^{[1][3]}

Conclusion

(R)-3-(p-Methylphenyl)- β -alanine represents a valuable, yet underexplored, chemical entity for researchers in medicinal chemistry and drug discovery. Its defined stereochemistry and structural features make it an attractive building block for creating novel therapeutics and chemical probes. This guide provides the foundational knowledge—from physicochemical properties and synthesis to analytical validation and potential applications—necessary for its

effective and strategic utilization in a scientific setting. The true potential of this molecule will only be revealed through the innovative research it now enables.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-3-(P-METHYLPHENYL)-BETA-ALANINE | 479064-87-4 [amp.chemicalbook.com]
- 2. (R)-3-(P-METHYLPHENYL)-BETA-ALANINE CAS#: 479064-87-4 [m.chemicalbook.com]
- 3. (R)-3-(P-METHYLPHENYL)-BETA-ALANINE Two Chongqing Chemdad Co. , Ltd [chemdad.com]
- 4. chembk.com [chembk.com]
- 5. Beta-Alanine | C3H7NO2 | CID 239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. β -Alanine - Wikipedia [en.wikipedia.org]
- 7. 107-95-9 CAS MSDS (β -Alanine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Synthesis and interest in medicinal chemistry of β -phenylalanine derivatives (β -PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vkm.no [vkm.no]
- 11. hmdb.ca [hmdb.ca]
- To cite this document: BenchChem. [(r)-3-(p-Methylphenyl)-beta-alanine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3042050#r-3-p-methylphenyl-beta-alanine-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com